molecular formula C19H15FN8O4 B2537029 (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone CAS No. 941919-80-8

(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone

Cat. No. B2537029
CAS RN: 941919-80-8
M. Wt: 438.379
InChI Key: GLKMXYFHQVHBDT-UHFFFAOYSA-N
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Description

The compound (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone is a complex organic molecule. It belongs to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds are interesting due to their synthetic versatility and effective biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonyl bromides with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . Further reactions with formamide, formic acid, and triethyl orthoformate yield the pyrazolo[3,4-d]pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and the class of compounds it belongs to. The presence of fluorophenyl, triazolopyrimidinyl, piperazinyl, and nitrofuran groups in the molecule suggests a complex structure with multiple rings .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The reactions of similar compounds involve interactions with benzhydrazide and hydrazine hydrate to afford pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, similar compounds are typically solid at room temperature . The presence of a fluorophenyl group suggests that the compound might exhibit some degree of polarity.

Scientific Research Applications

Synthesis and Biological Activity of Triazole Analogues of Piperazine A study focused on the synthesis of novel triazole analogues from piperazine and their antibacterial activity against human pathogenic bacteria. This research highlights the antimicrobial potential of triazole compounds, suggesting that derivatives like the one could be explored for antibacterial applications (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).

Antagonist Activity of Bicyclic 1,2,4-Triazol-3(2H)-one Derivatives Another study synthesized bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives to test for 5-HT2 and alpha 1 receptor antagonist activity. The findings suggest potential applications in developing treatments for mood disorders or neurological conditions (Y. Watanabe et al., 1992).

Catalyst- and Solvent-Free Synthesis of Fluoro-Benzamide Derivatives Research demonstrated a catalyst- and solvent-free method for synthesizing fluoro-benzamide derivatives, illustrating the compound's potential in facilitating environmentally friendly chemical synthesis processes (R. Moreno-Fuquen et al., 2019).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities, given the promising activities observed in similar compounds . Additionally, the synthesis process could be optimized for efficiency and environmental impact.

Mechanism of Action

properties

IUPAC Name

[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN8O4/c20-12-1-3-13(4-2-12)27-18-16(23-24-27)17(21-11-22-18)25-7-9-26(10-8-25)19(29)14-5-6-15(32-14)28(30)31/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKMXYFHQVHBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=C(O5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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